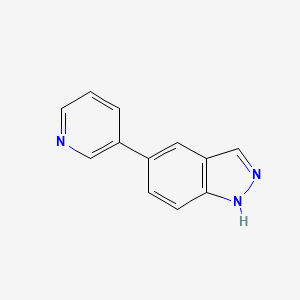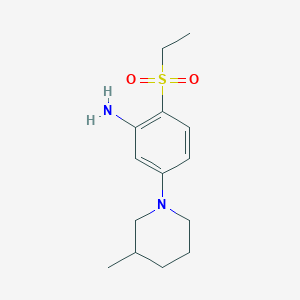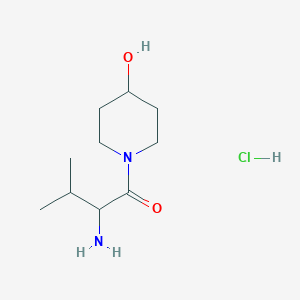
5-Pyridin-3-YL-1H-indazole
Vue d'ensemble
Description
5-Pyridin-3-YL-1H-indazole is an organic compound that belongs to the class of indazoles . It has a molecular weight of 195.22 and its linear formula is C12H9N3 .
Synthesis Analysis
The synthesis of indazoles, including 5-Pyridin-3-YL-1H-indazole, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst . A Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles by N–N bond formation .Molecular Structure Analysis
The molecular structure of 5-Pyridin-3-YL-1H-indazole is characterized by a pyrazole fused to a benzene . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, including 5-Pyridin-3-YL-1H-indazole, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis
5-Pyridin-3-YL-1H-indazole is a yellow solid . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Indazole derivatives, including 5-Pyridin-3-YL-1H-indazole, have been found to possess significant anti-inflammatory properties . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has demonstrated high anti-inflammatory activity along with minimal ulcerogenic potential .
Antimicrobial Applications
Indazole-based compounds have shown promising antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-HIV Applications
Indazole derivatives have also been found to exhibit anti-HIV activities . This suggests that they could be used in the development of drugs for the treatment of HIV.
Anticancer Applications
5-Pyridin-3-YL-1H-indazole and its derivatives have been found to possess anticancer properties . For example, niraparib, an indazole-based compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
Hypoglycemic Applications
Indazole derivatives have shown hypoglycemic activities , suggesting their potential use in the treatment of diabetes.
Antiprotozoal Applications
Indazole-based compounds have demonstrated antiprotozoal activities , indicating their potential use in the treatment of diseases caused by protozoa.
Antihypertensive Applications
Indazole derivatives have also been found to possess antihypertensive properties , making them potential candidates for the development of antihypertensive drugs.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives have been synthesized and evaluated for their FGFRs inhibitory activities . This suggests that 5-Pyridin-3-YL-1H-indazole could be used in the development of drugs that inhibit FGFRs.
Mécanisme D'action
Target of Action
5-Pyridin-3-YL-1H-indazole is a compound that has been found to interact with several targets. The primary targets of 5-Pyridin-3-YL-1H-indazole are cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .
Biochemical Pathways
5-Pyridin-3-YL-1H-indazole affects several biochemical pathways due to its interaction with its targets. For instance, it may influence the MAP kinase signal transduction pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 5-Pyridin-3-YL-1H-indazole’s action are diverse, given its multiple targets and affected pathways. For instance, it has been suggested that the compound has the potential to inhibit cyst growth, exhibiting lower cytotoxicity than other compounds in in vitro models . This suggests potential therapeutic applications for conditions like autosomal dominant polycystic kidney disease .
Orientations Futures
While the specific future directions for 5-Pyridin-3-YL-1H-indazole are not mentioned in the search results, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Propriétés
IUPAC Name |
5-pyridin-3-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLUAHKORPFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696214 | |
| Record name | 5-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-YL-1H-indazole | |
CAS RN |
885272-37-7 | |
| Record name | 5-(Pyridin-3-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)
![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)
amino]-1-ethanol](/img/structure/B1395011.png)

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)
![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)
![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)

